1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
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Description
Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best . Microwave-assisted synthesis of quinoline and its derivatives is also a common method . These techniques can be implemented to industries to increase atom economy .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .
Chemical Reactions Analysis
Several classical approaches had been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions .
Physical and Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Scientific Research Applications
Sigma Receptor Ligands
Research has identified compounds with structures similar to 1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one as potent sigma receptor ligands. These compounds, including spiro[benzofuran-2,4'-piperidine] derivatives, show high affinity and selectivity towards sigma(1) receptors. Specifically, compounds featuring a cyano group in the spirocycle position exhibit significant sigma(1) receptor affinity and selectivity, indicating their potential for therapeutic applications targeting sigma receptors (Maier & Wünsch, 2002).
Three-Component Chemoselective Reactions
The compound's related structures have been utilized in three-component chemoselective reactions involving isoquinolines, dialkyl acetylenedicarboxylates, and α-ketolactones. This process results in the formation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives, showcasing the compound's utility in creating novel spirocyclic structures with potential pharmaceutical relevance (Esmaeili & Nazer, 2009).
Reaction with Acid Anhydrides
Investigations into the reactions of similar spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides have highlighted the compound's versatility in chemical transformations. These reactions often lead to unexpected products, thereby opening new avenues for synthesizing diverse spirocyclic compounds (Yamato, Horiuchi, & Takeuchi, 1980).
Properties
IUPAC Name |
1'-(2-methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-16-5-4-7-18(20(16)24-15)21(26)25-13-11-23(12-14-25)19-8-3-2-6-17(19)22(27)28-23/h2-10H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKRXXJJWVWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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